molecular formula C8H10OS B2354528 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene CAS No. 1456863-44-7

2-(Cyclopropyl)-5-(hydroxymethyl)thiophene

Cat. No.: B2354528
CAS No.: 1456863-44-7
M. Wt: 154.23
InChI Key: QEIMPZKRADSUIP-UHFFFAOYSA-N
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Description

2-(Cyclopropyl)-5-(hydroxymethyl)thiophene is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyclopropyl group attached to the thiophene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene can be achieved through various methods. One common approach involves the cyclopropanation of thiophene derivatives followed by functional group transformations. For instance, the reaction of thiophene with cyclopropylcarbinyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl)-5-(hydroxymethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, TEMPO, acidic medium.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Halogens, Lewis acids.

Major Products Formed

    Oxidation: 2-Thiophenemethanal.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by mediators like TEMPO, leading to the formation of oxidized products . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene imparts unique steric and electronic effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis. This structural feature distinguishes it from other thiophene derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

(5-cyclopropylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIMPZKRADSUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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